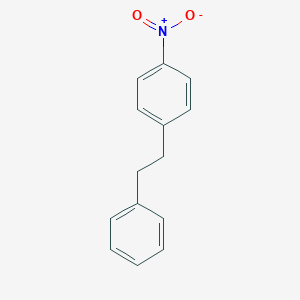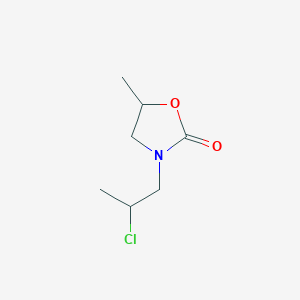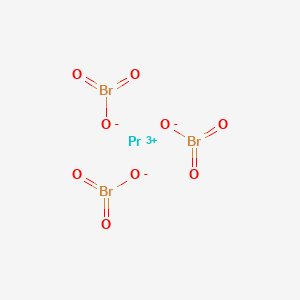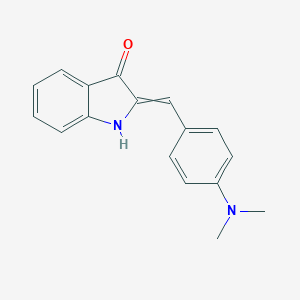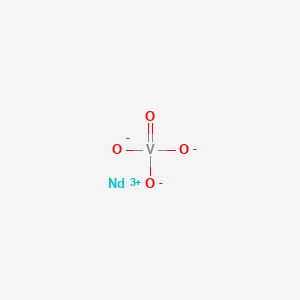
Neodymium orthovanadate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium orthovanadate (NdVO4) is a crystal material that has been widely studied due to its unique properties and potential applications in various fields. It is a rare earth compound that is composed of neodymium, vanadium, and oxygen atoms. NdVO4 has attracted significant attention in the scientific community due to its optical, magnetic, and catalytic properties.
Mécanisme D'action
The mechanism of action of Neodymium orthovanadate is still under investigation. However, it is believed that Neodymium orthovanadate interacts with biological molecules, such as proteins and DNA, through electrostatic and hydrophobic interactions. Neodymium orthovanadate can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Effets Biochimiques Et Physiologiques
Neodymium orthovanadate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Neodymium orthovanadate can induce cell death in cancer cells and inhibit the growth of bacteria and fungi. Neodymium orthovanadate has also been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have suggested that Neodymium orthovanadate can reduce inflammation and improve tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Neodymium orthovanadate in lab experiments is its unique properties, such as its high thermal conductivity and excellent optical properties. Neodymium orthovanadate is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using Neodymium orthovanadate is its potential toxicity, which requires careful handling and safety precautions.
Orientations Futures
There are several future directions for the research on Neodymium orthovanadate. One area of research is the development of new synthesis methods that can produce Neodymium orthovanadate with improved properties and reduced toxicity. Another area of research is the investigation of the potential applications of Neodymium orthovanadate in biomedicine, such as drug delivery and cancer therapy. Furthermore, the use of Neodymium orthovanadate in energy storage and conversion devices, such as batteries and solar cells, is also an area of active research.
Méthodes De Synthèse
Neodymium orthovanadate can be synthesized using various methods, including solid-state reaction, hydrothermal synthesis, sol-gel method, and co-precipitation method. The most commonly used method for synthesizing Neodymium orthovanadate is the solid-state reaction method. This method involves mixing neodymium oxide (Nd2O3) and vanadium oxide (V2O5) in a molar ratio of 1:1 and heating the mixture at high temperatures (1000-1200°C) in an oxygen atmosphere for several hours. The resulting product is then cooled and ground into a fine powder.
Applications De Recherche Scientifique
Neodymium orthovanadate has been extensively studied in various scientific fields, including materials science, catalysis, optics, and biomedicine. In materials science, Neodymium orthovanadate has been used as a catalyst for various chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In optics, Neodymium orthovanadate has been used as a laser crystal due to its high thermal conductivity and excellent optical properties. In biomedicine, Neodymium orthovanadate has been investigated for its potential applications in drug delivery, imaging, and cancer therapy.
Propriétés
Numéro CAS |
13721-46-5 |
|---|---|
Nom du produit |
Neodymium orthovanadate |
Formule moléculaire |
NdO4V |
Poids moléculaire |
259.18 g/mol |
Nom IUPAC |
neodymium(3+);trioxido(oxo)vanadium |
InChI |
InChI=1S/Nd.4O.V/q+3;;3*-1; |
Clé InChI |
SEEUVPGHIZOZOF-UHFFFAOYSA-N |
SMILES |
[O-][V](=O)([O-])[O-].[Nd+3] |
SMILES canonique |
[O-][V](=O)([O-])[O-].[Nd+3] |
Autres numéros CAS |
13721-46-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



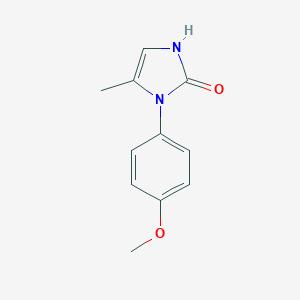
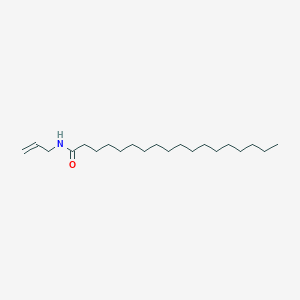
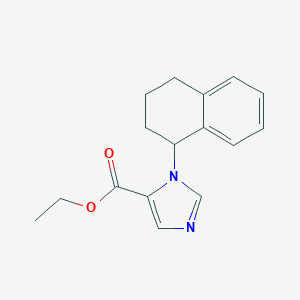
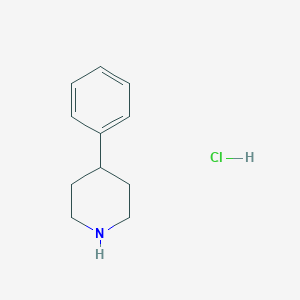
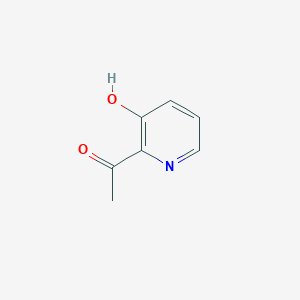
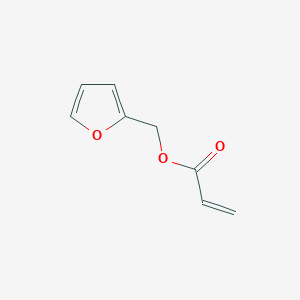
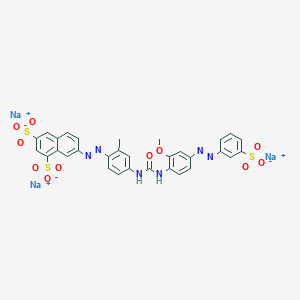
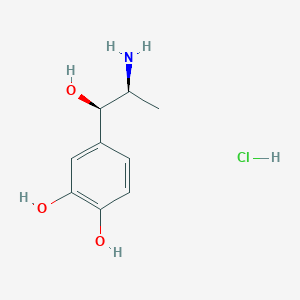
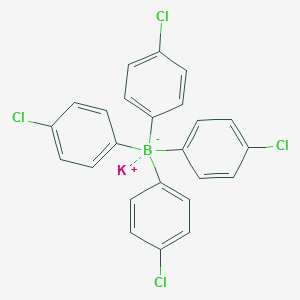
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
